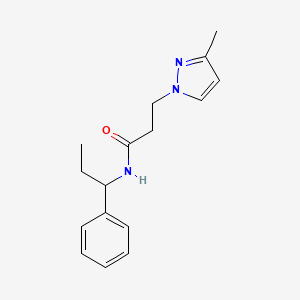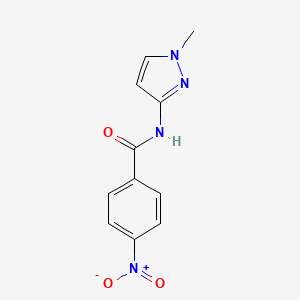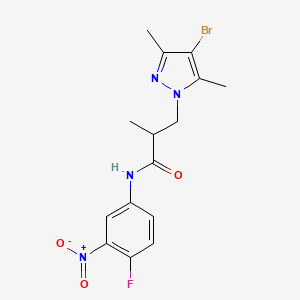
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a propanamide moiety linked to a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide typically involves the following steps:
Formation of 3-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine hydrate with 3-methyl-2-butanone under acidic conditions.
N-alkylation: The 3-methyl-1H-pyrazole is then alkylated with 1-bromo-3-chloropropane to form 3-(3-chloropropyl)-3-methyl-1H-pyrazole.
Amidation: The final step involves the reaction of 3-(3-chloropropyl)-3-methyl-1H-pyrazole with 1-phenylpropylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide: Lacks the methyl group on the pyrazole ring.
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)propanamide: Has an ethyl group instead of a propyl group on the phenyl ring.
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)butanamide: Contains a butanamide moiety instead of a propanamide moiety.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide is unique due to the specific combination of its structural features, including the methyl-substituted pyrazole ring and the phenylpropyl-propanamide linkage. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H21N3O |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C16H21N3O/c1-3-15(14-7-5-4-6-8-14)17-16(20)10-12-19-11-9-13(2)18-19/h4-9,11,15H,3,10,12H2,1-2H3,(H,17,20) |
InChI Key |
UDLKXNKTQCJMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CCN2C=CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948423.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10948434.png)
![1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10948435.png)
![(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(3-methoxypropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948437.png)
![7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948440.png)


![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10948453.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948474.png)
![ethyl ({(4Z)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetate](/img/structure/B10948475.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B10948484.png)
![1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-ethylthiourea](/img/structure/B10948486.png)
![2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10948491.png)
